molecular formula C20H24N2O4S B6571606 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-48-8

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571606
CAS No.: 946383-48-8
M. Wt: 388.5 g/mol
InChI Key: OBHYRAWBUVVGJP-UHFFFAOYSA-N
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Description

2-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline core modified with a propane-1-sulfonyl group at position 1 and a 2-methoxybenzamide substituent at position 4. Benzamide derivatives are typically synthesized via reactions between acyl chlorides or activated carboxylic acids and amines, as exemplified in the synthesis of structurally related compounds .

Properties

IUPAC Name

2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-6-7-15-14-16(10-11-18(15)22)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYRAWBUVVGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis.

  • Step 1: : The initial step might involve the formation of 1,2,3,4-tetrahydroquinoline through cyclization of suitable precursors.

  • Step 2: : Sulfonylation is carried out by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.

  • Step 3: : The final coupling reaction involves reacting the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing industrial reactors and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms to form oxides.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophilic or electrophilic reagents depending on the functional group being targeted.

Major Products

The products formed will depend on the type of reaction. For instance, oxidation could yield sulfonyl derivatives, while substitution might introduce new functional groups like halogens.

Scientific Research Applications

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying cell signaling pathways due to its structural complexity.

  • Medicine: : Investigated for its potential pharmaceutical properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in materials science for creating specialized polymers or coatings.

Mechanism of Action

The mechanism by which 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects is often tied to its ability to interact with specific molecular targets.

  • Molecular Targets: : Enzymes, receptors, or ion channels within biological systems.

  • Pathways: : May influence signaling pathways such as those involved in inflammation or cell growth.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Ring System Key Functional Group
This compound Not provided C₂₀H₂₄N₂O₄S 388.48 2-methoxy (benzamide) Tetrahydroquinoline Propane-1-sulfonyl
3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 946336-77-2 C₂₀H₂₄N₂O₄S 388.48 3-methoxy (benzamide) Tetrahydroquinoline Propane-1-sulfonyl
3-(Ethylsulfanyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide 898459-23-9 C₁₇H₁₆N₂OS₂ 328.45 3-(ethylsulfanyl) (benzamide) Benzothiazole Ethylsulfanyl (no sulfonyl)

Key Observations:

Positional Isomerism (2- vs. 3-Methoxy): The target compound and BF20665 (Table 1, row 2) share identical molecular formulas but differ in the methoxy group’s position (ortho vs. meta). This positional difference could also modulate electronic effects, with ortho substitution exerting stronger inductive and steric impacts on the aromatic ring.

Ring System Variation (Tetrahydroquinoline vs. Benzothiazole): BF20667 (Table 1, row 3) replaces the tetrahydroquinoline core with a benzothiazole ring, significantly altering molecular geometry and electronic properties. Benzothiazoles are aromatic heterocycles with inherent rigidity and π-conjugation, which may enhance UV absorption or fluorescence properties compared to the partially saturated tetrahydroquinoline system .

Functional Group Differences (Sulfonyl vs. Sulfanyl): The propane-1-sulfonyl group in the target compound and BF20665 is a potent electron-withdrawing group, enhancing solubility in polar solvents and possibly improving metabolic stability in biological contexts. In contrast, BF20667’s ethylsulfanyl group is electron-donating, which may increase lipophilicity and alter redox behavior .

Biological Activity

2-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_3\text{S}

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzamide derivatives possess antifungal activity against various fungi such as Botrytis cinerea and Fusarium graminearum . The synthesized compounds showed varying degrees of effectiveness, with some derivatives outperforming established antifungal agents.

CompoundActivity Against Botrytis cinerea (%)Activity Against Fusarium graminearum (%)
10a84.478.5
10d83.676.0
10e83.375.5
Control81.4 (pyraclostrobin)N/A

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using zebrafish embryo models. The acute toxicity was found to be low, with an IC50 value indicating a safe profile for further biological testing . This suggests that while the compound exhibits antimicrobial properties, it may also be suitable for therapeutic applications without significant toxicity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the tetrahydroquinoline moiety is believed to play a crucial role in its interaction with biological targets. This structural element may facilitate binding to enzymes or receptors involved in microbial growth and proliferation.

Study on Antifungal Activity

In a controlled study examining the antifungal activity of various benzamide derivatives including the target compound, it was found that modifications in the sulfonamide group significantly influenced biological efficacy. The study highlighted that compounds with a propane sulfonyl group exhibited enhanced antifungal activity compared to those lacking this modification .

Research on Antimicrobial Resistance

Another important aspect of research has focused on the compound's potential in combating antimicrobial resistance. As traditional antibiotics face increasing resistance issues, compounds like this compound could offer novel mechanisms for inhibiting pathogenic bacteria and fungi .

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